molecular formula C15H17NO B1178490 mukB protein CAS No. 134908-99-9

mukB protein

Cat. No.: B1178490
CAS No.: 134908-99-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The mukB protein is a fundamental Structural Maintenance of Chromosomes (SMC) condensin in Escherichia coli, playing a critical role in chromosome organization and segregation to ensure accurate cell division . This large, multi-domain protein forms a homodimer with a characteristic V-shape, featuring a central hinge region for dimerization, long anti-parallel coiled-coil arms, and N-terminal globular domains that bind and hydrolyze ATP . It functions as the core enzymatic component of the MukBEF complex, where it associates with the regulatory subunits MukF (a kleisin) and MukE (a KITE protein); this complex assembly is essential for its in vivo function and ATPase activity . Acyl Carrier Protein (AcpP), a key protein in fatty acid synthesis, also specifically interacts with the coiled-coil of mukB and is necessary for its ATPase activity, linking chromosome dynamics to cellular metabolism . As a macromolecular condensin, mukB compacts DNA by sequestering DNA supercoils and stabilizing topologically isolated loops, thereby bringing distant chromosomal segments together . Its mechanism involves acting as a macromolecular clamp that forms force-resilient clusters on DNA in a cooperative manner . Furthermore, mukB interacts directly with topoisomerase IV (Topo IV), a key DNA decatenase; this interaction stabilizes mukB on DNA and significantly enhances its DNA condensation activity, which is vital for proper nucleoid compaction and chromosome segregation . Defects in mukB lead to severe chromosome segregation failures, including the production of anucleate cells and mis-positioned nucleoids, highlighting its indispensable role in cellular physiology . This recombinantly produced this compound is an essential reagent for in vitro studies of bacterial chromosome architecture, SMC protein mechanics, and DNA compaction mechanisms.

Properties

CAS No.

134908-99-9

Molecular Formula

C15H17NO

Synonyms

mukB protein

Origin of Product

United States

Scientific Research Applications

Structural Characteristics of MukB

MukB is a filamentous protein with a homodimeric structure, characterized by a rod-and-hinge configuration. It has globular domains at both ends, which are essential for its interaction with DNA and nucleotide binding. The protein's molecular weight is approximately 177 kDa, and it exhibits DNA-binding activity that is crucial for its role in chromosome partitioning during cell division .

Interaction with Topoisomerase IV

One of the critical interactions involving MukB is with topoisomerase IV. This interaction enhances DNA condensation without requiring ATP, indicating that MukB can stabilize DNA structures independently. The presence of topoisomerase IV significantly improves the DNA compaction abilities of MukB, which is essential for maintaining chromosomal integrity during replication .

ATPase Activity Regulation

MukB's ATPase activity is regulated by its interaction with other proteins, notably MukF and MukE. The presence of MukF enhances MukB's ATP hydrolysis rate, which is vital for its function in chromosomal organization. Conversely, MukE acts as an inhibitor of this ATPase activity, showcasing the complex regulatory mechanisms governing MukB's function .

Functional Applications in Chromosome Partitioning

MukB is integral to the proper partitioning of replicated chromosomes. Mutants lacking functional MukB exhibit defects in chromosome segregation, leading to the formation of anucleate cells during cell division. This highlights the protein's essential role in ensuring accurate chromosome distribution during bacterial cell proliferation .

Case Studies and Research Findings

  • Chromosome Condensation Studies : Research has demonstrated that MukB enhances DNA condensation through its interaction with topoisomerase IV. In studies utilizing scanning force microscopy, it was shown that MukB can compact DNA significantly more when topoisomerase IV is present compared to when it acts alone .
  • Mutant Analysis : Studies on mukB mutants have provided insights into the protein's role in chromosome partitioning. These mutants displayed abnormal cell division patterns and highlighted the necessity of MukB for maintaining normal cellular morphology during replication .
  • Regulatory Mechanisms : Investigations into the regulatory interactions between MukB and its associated proteins (MukF and MukE) have revealed that these interactions are crucial for optimizing ATP hydrolysis and thus enhancing chromosomal organization. The inhibition by MukE suggests a finely tuned balance necessary for effective chromosomal maintenance .

Chemical Reactions Analysis

ATP Hydrolysis and Regulation

MukB's ATPase activity is central to its function. The hydrolysis of adenosine triphosphate (ATP) by MukB is regulated by its interactions with other proteins, specifically MukF and MukE.

  • ATP Hydrolysis Rate : The steady-state ATPase rate of MukB can reach approximately 21 ATP molecules hydrolyzed per minute per MukB dimer when stimulated by MukF. This activity is significantly lower when MukB operates alone, indicating that MukF is essential for activating this reaction .

  • Inhibition by MukE : The presence of MukE inhibits the ATPase activity stimulated by MukF, suggesting a regulatory mechanism where MukE modulates the ATP hydrolysis cycle of MukB. This inhibition is concentration-dependent, emphasizing the intricate balance between these proteins in regulating chromosome dynamics .

DNA Binding and Catenation

MukB's interaction with DNA is critical for its function in chromosome organization.

  • Catenation Mechanism : MukB facilitates the catenation of DNA rings, a process that can occur independently of ATP and its partner proteins (MukE and MukF). This reaction involves binding two distinct DNA molecules and bringing them into proximity to allow topoisomerase action, which links the strands together .

  • Effect of Magnesium Ions : The efficiency of DNA catenation by MukB varies with magnesium ion concentration. At low Mg²⁺ concentrations, knots in DNA are formed, while higher concentrations lead to the accumulation of catenated products that cannot enter gel electrophoresis due to their size .

Interaction with Acyl Carrier Protein

Recent research has identified an interaction between MukB and Acyl Carrier Protein (AcpP), which plays a role in fatty acid synthesis.

  • Impact on ATPase Activity : The binding of AcpP to MukB is necessary for optimal ATPase activity. Mutations in the AcpP binding site on MukB result in diminished ATP hydrolysis, highlighting the importance of this interaction for proper function .

Table Summarizing Key Findings

Reaction TypeKey PlayersObservationsNotes
ATP HydrolysisMukB, MukF~21 ATP/min/MukB dimer with MukF stimulationInhibited by MukE
DNA CatenationMukB, Topoisomerase IVIndependent of ATP; requires Mg²⁺Catenation efficiency varies with Mg²⁺ levels
Interaction with AcpPMukB, AcpPEssential for full ATPase activityMutations impairing binding reduce activity

Comparison with Similar Compounds

Structural and Functional Homology

Both MukB and SMC:

  • Form antiparallel dimers with coiled-coil arms and globular ATPase domains .
  • Require non-SMC accessory proteins (MukE/MukF for MukB; ScpA/ScpB for Smc) for full activity .
  • Are essential for chromosome condensation and segregation, as null mutants cause anucleate cells and growth defects .

Key Differences :

Feature MukB (E. coli) SMC (B. subtilis)
Accessory Proteins MukE, MukF ScpA, ScpB
Topo IV Interaction Direct interaction stabilizes DNA loops No reported interaction
Species Distribution γ-proteobacteria (e.g., E. coli, Vibrio cholerae) Ubiquitous in bacteria and eukaryotes
Regulatory Partners Acyl Carrier Protein (AcpP) No known interaction with AcpP

Chromosome Segregation Mechanisms

  • MukB: Cooperates with Topo IV to condense DNA by sequestering negative supercoils and forming loops.
  • SMC : Drives loop extrusion via ATP hydrolysis, organizing chromosomes into linearly compressed structures .

ATPase Activity

  • MukB ATPase activity is inhibited by the ParC subunit of Topo IV, suggesting mutual regulation during DNA condensation .
  • SMC ATPase activity is autonomously regulated by its kleisin partners (e.g., ScpA/ScpB) without direct involvement of topoisomerases .

Comparison with Other Chromosome-Associated Proteins

Acyl Carrier Protein (AcpP)

MukB uniquely interacts with AcpP, a fatty acid synthesis enzyme, at the coiled-coil joint. This interaction is necessary for MukB ATPase activity and in vivo function, linking chromosome organization to metabolic pathways . No analogous interaction is reported for SMC or other condensins.

Topoisomerase IV (Topo IV)

MukB and Topo IV form a stoichiometric complex that mutually suppresses their catalytic activities:

  • MukB inhibits Topo IV’s DNA cleavage and crossover trapping .
  • Topo IV stabilizes MukB on DNA, enhancing condensation without increasing MukB-DNA binding .
    This regulatory crosstalk is absent in SMC-topoisomerase interactions.

Inhibitor Sensitivity and Druggable Sites

MukB is targeted by small molecules like Michellamine B and NSC260594, which bind distinct regions:

  • Michellamine B : Promotes MukB oligomerization and inhibits DNA bridging by binding the hinge dimer interface .
  • NSC260594: Binds the head domain without affecting oligomerization .

Evolutionary and Genomic Context

  • MukB is absent in Gram-positive bacteria (e.g., B. subtilis), which rely on SMC and Spo0J for chromosome partitioning .
  • SMC is absent in MukB-encoding species like E. coli and V. cholerae, suggesting functional redundancy in chromosome organization .

Q & A

Q. How can researchers distinguish between MukB’s roles in chromosome segregation vs. plasmid partitioning?

  • Plasmid stability assays in mukB mutants: P1 plasmids partition independently of MukB, suggesting distinct mechanisms for chromosome vs. plasmid segregation .
  • Fluorescent reporters (e.g., ParB-parS systems) track plasmid localization relative to chromosomes .

Tables

Q. Table 1: Key MukB Mutants and Phenotypes

MutantPhenotype/DefectKey Reference
mukB nullAnucleate cells, temperature sensitivity
K761E/R765EDefective DNA condensation
R61E/K75EReduced ssDNA binding

Q. Table 2: Common Assays for MukB Functional Analysis

AssayApplicationExample Findings
EMSADNA-binding kineticsssDNA vs. dsDNA specificity
Magnetic bead pull-downTopological trapping testNo stable DNA entrapment
Suppressor screensGenetic interactors identificationcspC, rne suppressors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.